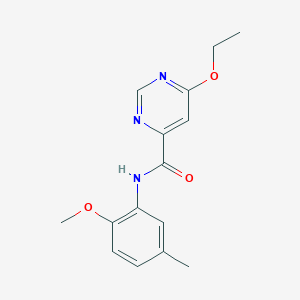

![molecular formula C19H14F3N3O2 B2988621 2-(1H-pyrrol-1-yl)-N'-[3-(trifluoromethyl)benzoyl]benzenecarbohydrazide CAS No. 478063-02-4](/img/structure/B2988621.png)

2-(1H-pyrrol-1-yl)-N'-[3-(trifluoromethyl)benzoyl]benzenecarbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

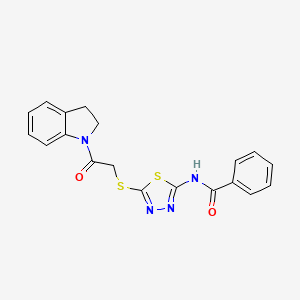

The compound “2-(1H-pyrrol-1-yl)-N’-[3-(trifluoromethyl)benzoyl]benzenecarbohydrazide” is a complex organic molecule. It contains a pyrrole ring, a benzoyl group, a trifluoromethyl group, and a carbohydrazide group. Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, but with a nitrogen atom replacing one of the carbon atoms . The trifluoromethyl group is a functional group in organofluorines that has the formula -CF3 . The benzoyl group is a functional group with the formula -C6H5C(O)- .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyrrole ring. The exact structure would depend on the specific locations of the benzoyl and trifluoromethyl groups on the pyrrole ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrole ring, the benzoyl group, the trifluoromethyl group, and the carbohydrazide group. Each of these functional groups can participate in different types of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of complex molecules containing the pyrrol-1-yl and benzoylhydrazide moieties demonstrates intricate chemical processes aimed at creating compounds with specific properties. Studies have detailed the synthesis of a series of compounds, showcasing the versatility of pyrrol and benzoylhydrazide in forming various heterocyclic systems. These processes often involve the condensation of hydrazides with different aldehydes, leading to the creation of new compounds with potential antibacterial properties (Kostenko et al., 2015).

Catalytic Activity and Magnetism

Certain derivatives of 2-(1H-pyrrol-1-yl)-N'-[3-(trifluoromethyl)benzoyl]benzenecarbohydrazide have been evaluated for their catalytic performances, particularly in the context of metal complexes with N-rich aroylhydrazone. These complexes have shown potential in the microwave-assisted oxidation of xylenes, leading to various products like methyl benzyl alcohol and tolualdehyde, indicating their utility in organic synthesis and industrial applications (Sutradhar et al., 2019).

Biological Activities

Research has also focused on the antimicrobial and antitubercular activities of synthesized compounds derived from the core structure of 2-(1H-pyrrol-1-yl)-N'-[3-(trifluoromethyl)benzoyl]benzenecarbohydrazide. Various studies have screened these compounds against multiple bacterial and fungal strains, revealing their potential as antimicrobial agents. Some compounds have exhibited significant activity against Mycobacterium tuberculosis, suggesting their possible application in developing new antitubercular drugs (Joshi et al., 2008; Joshi et al., 2013).

Molecular Docking and In Vitro Screening

In the realm of drug discovery, molecular docking studies have been conducted on pyridine and fused pyridine derivatives, including those related to the compound of interest, to explore their binding energies with target proteins. These studies aim to predict the biological activity of new compounds, providing insights into their potential efficacy as drugs. The results have shown moderate to good binding energies, suggesting the promising nature of these compounds in therapeutic applications (Flefel et al., 2018).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-pyrrol-1-yl-N'-[3-(trifluoromethyl)benzoyl]benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N3O2/c20-19(21,22)14-7-5-6-13(12-14)17(26)23-24-18(27)15-8-1-2-9-16(15)25-10-3-4-11-25/h1-12H,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCRLCQTBKVGIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC(=CC=C2)C(F)(F)F)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-pyrrol-1-yl)-N'-[3-(trifluoromethyl)benzoyl]benzenecarbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2988539.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2988541.png)

![2-Chloro-5-[1-(cyclopropylmethyl)-3,6-dihydro-2H-pyridin-4-yl]pyridine](/img/structure/B2988542.png)

![[(2R)-2-Aminobutyl]dimethylamine dihydrochloride](/img/structure/B2988544.png)

![(1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2988548.png)

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2988549.png)

![N-(3,5-dimethylphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B2988551.png)